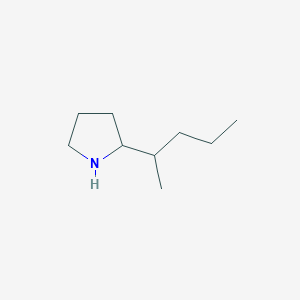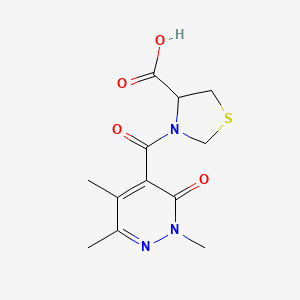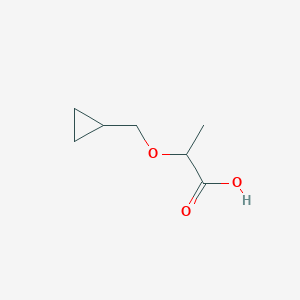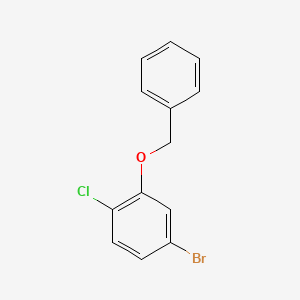
2-(2-アミノエチル)-6-ピリジン-4-イルピリダジン-3(2H)-オン
説明
2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C11H12N4O and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ペプチド核酸(PNA)合成
この化合物は、ペプチド核酸(PNA)モノマーの合成における重要な中間体です。 PNAは、擬似ペプチド骨格を持つDNAのアナログであり、高い特異性と安定性でDNAおよびRNA配列に結合することができます 。この化合物を使用したPNAモノマーの合成は、抗遺伝子療法や分子センサーへの応用において重要な、より費用対効果が高く、スケーラブルな製造方法につながる可能性があります。
生物医学診断
PNA合成における役割から、この化合物はPNAベースの診断ツールの開発に貢献することができます。 これらのツールは、病原体または遺伝子疾患に関連する特定のDNAまたはRNA配列を検出することができ、迅速かつ正確な診断のための有望なアプローチを提供します .
分子生物学研究
研究者は、この化合物から合成されたPNAを分子生物学ツールとして使用することができます。 PNAは、分子プローブとして遺伝子発現と調節を研究したり、クランプとして遺伝子発現を阻害したりして、遺伝子機能と調節に関する貴重な洞察を提供することができます .
抗遺伝子戦略
PNAは、ゲノムDNAの特定の配列に結合するように設計することができ、転写因子のアクセスを遮断し、遺伝子発現を効果的にサイレンシングします。 この化合物はPNA合成における役割を果たすため、遺伝子治療アプリケーションのための抗遺伝子戦略の開発に不可欠です .
分子センサー
PNA-DNA/RNA結合の特異性は、特定の分子またはイオンを検出するセンサーを作成するために活用することができます。 これらのセンサーは、微量の物質を検出することが重要な環境モニタリング、食品安全、およびセキュリティアプリケーションで使用することができます .
創薬
創薬において、この化合物はPNAコンジュゲートのライブラリーを生成するために使用することができます。 これらのライブラリーは、さまざまな標的に対してスクリーニングして、治療開発のための潜在的なリード化合物を特定することができます .
材料科学
PNAの安定性や結合特異性などのユニークな特性は、材料科学に適用することができます。 例えば、PNAは、特定の環境トリガーまたは生物学的刺激に応答して特性が変化するスマートマテリアルを作成するために使用することができます .
ナノテクノロジー
最後に、PNAの配列と構造を正確に制御できることは、ナノテクノロジーの可能性を広げます。 PNAは、コンピューティング、医学、および工学におけるアプリケーションを持つナノスケールデバイスまたはアセンブリを構築するために使用することができます .
特性
IUPAC Name |
2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-5-8-15-11(16)2-1-10(14-15)9-3-6-13-7-4-9/h1-4,6-7H,5,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYUFMSHTGYERT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1C2=CC=NC=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B1523226.png)

![3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol](/img/structure/B1523228.png)
![1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1523229.png)
![2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B1523232.png)
![(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine](/img/structure/B1523234.png)

![N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine](/img/structure/B1523236.png)


